
Buphedrone-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buphedrone-d3 Hydrochloride is a synthetic cathinone and stimulant. It is a deuterated analog of Buphedrone, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable-labeled internal standard for quantitation of Buphedrone Ephedrine Metabolite levels in various matrices by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology, forensic analysis, and urine drug testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Buphedrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Buphedrone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ephedrine or pseudoephedrine.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.
Ketone Formation: The deuterated precursor is then oxidized to form the corresponding ketone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ketone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the precursor are deuterated using deuterated reagents.
Oxidation and Purification: The deuterated precursor is oxidized, and the resulting ketone is purified using techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation: The purified ketone is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Buphedrone-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of Buphedrone and its metabolites.
Biology: Studied for its effects on biological systems, including its neurotoxic and hepatotoxic effects.
Medicine: Investigated for its potential therapeutic applications and its role in drug metabolism studies.
Industry: Used in forensic analysis and toxicology for the detection of Buphedrone in biological samples
Mechanism of Action
Buphedrone-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the levels of monoamines (dopamine, norepinephrine, and serotonin) in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and triggers apoptotic and necrotic pathways .
Comparison with Similar Compounds
Similar Compounds
Buphedrone: The non-deuterated analog of Buphedrone-d3 Hydrochloride.
Methamphetamine: Shares structural similarities but differs by the presence of a β-ketone group in Buphedrone.
Cathinone: A naturally occurring compound related to Buphedrone.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and make it suitable as an internal standard in analytical applications. Its deuterated nature allows for precise quantitation and differentiation from non-deuterated analogs in complex biological matrices .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
216.72 g/mol |
IUPAC Name |
1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3; |
InChI Key |
WJQBARDMJLAIJX-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
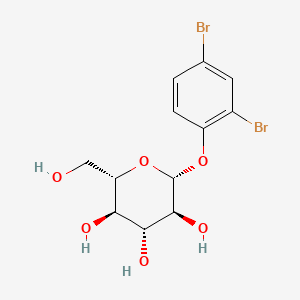

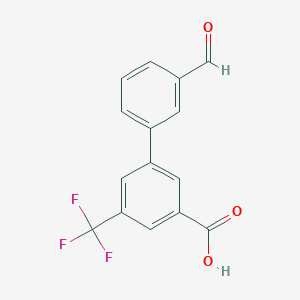
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
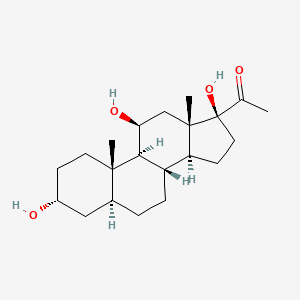
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)
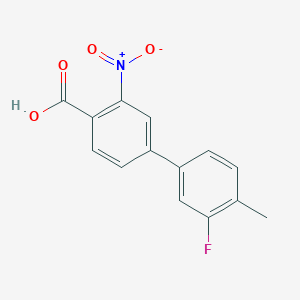
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
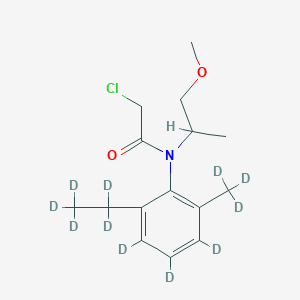
![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
